molecular formula C17H24N2O B4932791 N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide

N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide

货号 B4932791
分子量: 272.4 g/mol
InChI 键: CDERCMMUBLAXIL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide, also known as ABT-199, is a small molecule inhibitor of B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancers, including lymphoma, leukemia, and solid tumors. ABT-199 has been developed as a targeted therapy for these cancers, with promising results in preclinical and clinical studies.

作用机制

N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide selectively binds to the hydrophobic groove of BCL-2, thereby inhibiting its anti-apoptotic function. This leads to the activation of the apoptotic pathway and ultimately results in the death of cancer cells. N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has a higher affinity for BCL-2 than other anti-apoptotic proteins, such as BCL-XL, which may contribute to its selectivity for BCL-2-dependent cancers.
Biochemical and Physiological Effects:
N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has been shown to induce apoptosis in BCL-2-dependent tumor cells, both in vitro and in vivo. In addition, N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has been shown to sensitize cancer cells to other chemotherapeutic agents, such as rituximab and venetoclax. N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has also been shown to have minimal effects on normal cells, indicating a favorable safety profile.

实验室实验的优点和局限性

N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has several advantages for laboratory experiments, including its high potency and selectivity for BCL-2-dependent tumor cells. However, N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has limitations, such as its poor solubility and potential for off-target effects at high concentrations.

未来方向

There are several future directions for the development of N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide and related compounds. These include the optimization of N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide's pharmacokinetic properties, the identification of biomarkers for patient selection, and the exploration of combination therapies with other targeted agents. In addition, the development of next-generation BCL-2 inhibitors with improved potency and selectivity is an active area of research.

合成方法

The synthesis of N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide involves several steps, starting with the reaction of 3-methylbenzylamine with acryloyl chloride to form N-(3-methylbenzyl)acrylamide. This intermediate is then reacted with piperidinecarboxylic acid to form N-(3-methylbenzyl)-4-piperidinecarboxamide. Finally, allyl bromide is added to the piperidine nitrogen to form N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide.

科学研究应用

N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has been extensively studied in preclinical and clinical trials for the treatment of various cancers. In preclinical studies, N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has shown potent activity against BCL-2-dependent tumor cells, including lymphoma, leukemia, and solid tumors. In clinical trials, N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has demonstrated promising efficacy in patients with relapsed or refractory chronic lymphocytic leukemia (CLL) and other BCL-2-dependent cancers.

属性

IUPAC Name

1-[(3-methylphenyl)methyl]-N-prop-2-enylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-3-9-18-17(20)16-7-10-19(11-8-16)13-15-6-4-5-14(2)12-15/h3-6,12,16H,1,7-11,13H2,2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDERCMMUBLAXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。